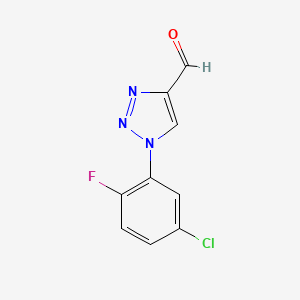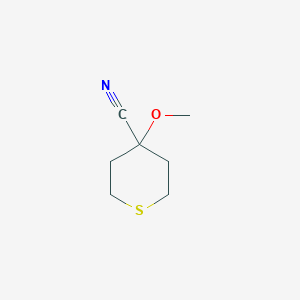![molecular formula C10H9BrClN3 B1467342 1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1247453-89-9](/img/structure/B1467342.png)
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
The compound “1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromophenyl group and a chloromethyl group attached to the triazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazoles are typically synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, with a bromophenyl group attached at the 1-position and a chloromethyl group at the 4-position .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromophenyl and chloromethyl groups could potentially increase the compound’s reactivity .Scientific Research Applications
Antibacterial Agents
The 1,2,4-triazole ring, which is structurally similar to the 1,2,3-triazole ring in the compound , has been extensively studied for its antibacterial properties. Compounds containing the triazole ring have shown significant antibacterial activity, which is crucial in the fight against drug-resistant bacteria. The design and development of new antibacterial agents incorporating the triazole ring can help address the growing problem of microbial resistance .
Drug Discovery
1,2,3-Triazoles are not found in nature but have garnered attention in drug discovery due to their stability and versatility. They mimic the amide bond, which is a common feature in many drugs, and have been used in the development of various medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, the triazole ring serves as a stable and versatile scaffold for the synthesis of complex molecules. Its stability under acidic, basic, and redox conditions makes it an excellent candidate for use in various synthetic pathways, potentially including the synthesis of new polymers, materials, and other organic compounds .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding and its strong dipole moment make it a valuable component in supramolecular chemistry. It can be used to create novel structures with specific properties, such as increased stability or unique reactivity patterns .
Chemical Biology
In chemical biology, the triazole ring can be used for bioconjugation, linking biomolecules to other structures, including drugs, probes, or materials, without altering their biological activity. This application is particularly useful in the development of targeted therapies and diagnostics .
Fluorescent Imaging
The triazole ring’s properties make it suitable for use in fluorescent imaging. It can be incorporated into compounds that are used as imaging agents, providing valuable tools for studying biological processes in real-time .
Materials Science
The structural features of the triazole ring, such as its aromatic character and dipole moment, can be exploited in materials science to develop new materials with desirable properties like conductivity, flexibility, or strength .
Polymer Chemistry
Triazole rings can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, or chemical resistance. This makes them valuable in creating advanced materials for various industrial applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSRREWXPFCCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



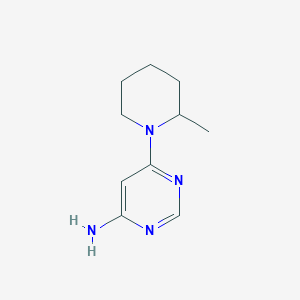
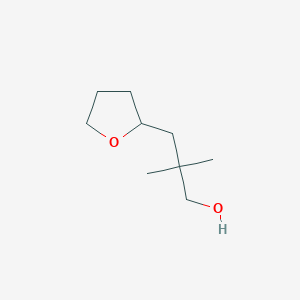
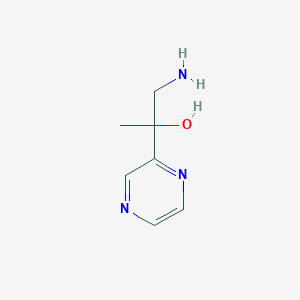
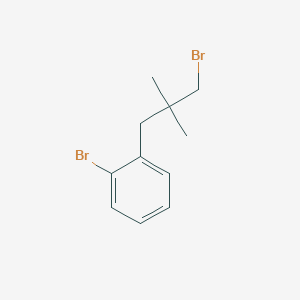
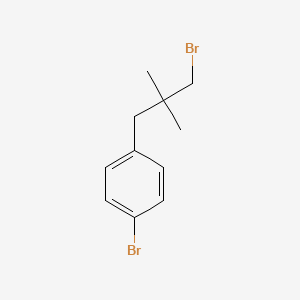
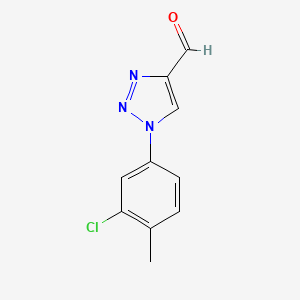

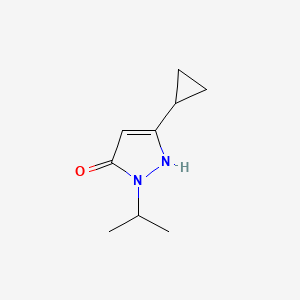

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

